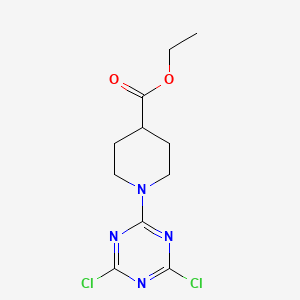
2,6-Difluoro-N-hydroxy-benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, along with a hydroxy group and an imidamide group
Métodos De Preparación
The synthesis of 2,6-Difluoro-N-hydroxy-benzamidine typically involves the use of 2,6-difluorobenzamide as a starting material . One common synthetic route includes the reaction of 2,6-difluorobenzamide with hydroxylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
2,6-Difluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly involving the fluorine atoms, which can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-hydroxy-benzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel compounds with potential biological activities.
Biology: This compound has shown promise in antibacterial research, particularly against multi-drug resistant strains of Staphylococcus aureus.
Medicine: Its derivatives are being explored for their potential therapeutic applications, including as antibacterial and antifungal agents.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets the bacterial divisome protein FtsZ, inhibiting cell division and leading to bacterial cell death . The presence of fluorine atoms enhances its binding affinity and specificity to the target protein, making it a potent antibacterial agent.
Comparación Con Compuestos Similares
2,6-Difluoro-N-hydroxy-benzamidine can be compared with other similar compounds, such as:
2,6-Difluorobenzamide: Lacks the hydroxy and imidamide groups, making it less reactive in certain chemical reactions.
2,6-Difluoro-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which alters its chemical properties and biological activity.
2,6-Difluorobenzamidine: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
296766-98-8 |
|---|---|
Fórmula molecular |
C7H6F2N2O |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
2,6-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
Clave InChI |
NIVIFIAMPVFPHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=NO)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)


![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)
![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)




